molecular formula C11H10N2O3 B8249069 Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B8249069
M. Wt: 218.21 g/mol
InChI Key: OHGRODHQDWSCFI-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole-derived heterocyclic compound characterized by a phenyl substituent at position 2 and a methyl ester group at position 3 of the pyrazole ring. The 5-oxo moiety contributes to its keto-enol tautomerism, while the phenyl group enhances hydrophobicity and may influence intermolecular interactions such as π-π stacking. This compound is structurally analogous to several pyrazole-3-carboxylate derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 5-oxo-2-phenyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)12-13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGRODHQDWSCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Ethanol, methanol, or toluene are commonly used. Polar aprotic solvents like DMF may accelerate the reaction but risk side products.

  • Catalyst : Acidic catalysts (e.g., acetic acid, HCl) or heterogeneous catalysts (e.g., Amberlyst-70) improve cyclization efficiency.

  • Temperature : Reflux conditions (70–100°C) are typical, with reaction times ranging from 2–6 hours.

Table 1: Representative Cyclocondensation Protocols

β-Keto EsterCatalystSolventTemp (°C)Time (h)Yield (%)
Methyl acetoacetateAcetic acidEthanol80478
Ethyl benzoylacetateHCl (conc.)Methanol70382
Methyl levulinateAmberlyst-70Toluene100685

Key variables influencing yield include the electron-withdrawing nature of the ester group and steric effects from substituents on the hydrazine.

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methodologies to streamline synthesis. For example, a single-step reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) in a toluene-dichloromethane solvent system achieves cyclization within 2 hours under reflux. This approach eliminates intermediate isolation, reducing purification steps and improving scalability.

Mechanistic Insights

  • Nucleophilic attack : The hydrazine’s amino group attacks the electrophilic carbon of DMAD.

  • Tautomerization : Keto-enol tautomerism facilitates ring closure.

  • Esterification : In situ esterification stabilizes the final product.

Table 2: One-Pot Synthesis Parameters

Hydrazine DerivativeDiethyl AcetylenedicarboxylateSolvent Ratio (Toluene:DCM)Yield (%)
Phenylhydrazine1.2 equiv3:188
4-Methoxyphenylhydrazine1.5 equiv2:175

Catalytic Enhancements and Green Chemistry

Heterogeneous catalysts like Amberlyst-70 or zeolites enhance reaction efficiency and enable recyclability. For instance, Amberlyst-70 in toluene achieves 85% yield with minimal catalyst loading (5 mol%). Microwave-assisted synthesis further reduces reaction times to 30 minutes, offering energy-efficient alternatives.

Table 3: Catalyst Performance Comparison

CatalystLoading (mol%)Temp (°C)Time (h)Yield (%)
Amberlyst-705100385
Zeolite Y1090472
None (thermal)80665

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors outperform batch systems by maintaining consistent temperature and pressure, achieving yields >90% with residence times under 1 hour. Solvent recovery systems and automated purification (e.g., chromatography-free crystallization) further enhance feasibility.

Key Considerations:

  • Raw material availability : β-keto esters are commercially accessible, but bulk pricing influences cost.

  • Waste management : Acidic byproducts require neutralization, favoring solid acid catalysts.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficacy and Limitations

MethodAdvantagesLimitationsScalability
CyclocondensationHigh purityMulti-step purificationModerate
One-PotTime-efficientSolvent toxicity concernsHigh
Catalytic (Amberlyst)Recyclable catalystHigh temp requiredHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxylate derivatives exhibit variations in substituents and ester groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Ester Group Key Features
Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate Not provided C₁₁H₁₀N₂O₃ 218.21 Phenyl at position 2 Methyl Enhanced hydrophobicity due to phenyl; potential for π-π interactions
Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 51985-95-6 C₆H₈N₂O₃ 156.14 Methyl at position 1 Methyl Compact structure; limited steric hindrance
Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 52867-42-2 C₆H₈N₂O₃ 156.14 Methyl at position 2 Methyl Methyl substituent may reduce solubility compared to phenyl analog
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 40711-34-0 C₇H₁₀N₂O₃ 170.17 Methyl at position 2 Ethyl Ethyl ester increases lipophilicity; potential for slower hydrolysis
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate 58607-90-2 C₆H₈N₂O₃ 156.14 No substituent Ethyl Minimal substitution allows for versatile functionalization

Key Observations:

Substituent Effects: The phenyl group in the target compound distinguishes it from methyl-substituted analogs, likely enhancing crystallinity and thermal stability due to aromatic interactions .

Ester Group Variations :

  • Methyl esters (e.g., CAS 51985-95-6) are more susceptible to hydrolysis than ethyl esters (e.g., CAS 40711-34-0), which may offer better stability in industrial formulations .

Hydrogen Bonding and Crystallography :

  • The 5-oxo group participates in hydrogen bonding, influencing crystal packing. Tools like SHELX and SIR97 are critical for resolving such structures .

Biological Activity

Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring fused with a phenyl group and a carboxylate ester. Its synthesis typically involves the cyclization of hydrazine derivatives with β-keto esters. A common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives of pyrazole compounds and found that certain derivatives, including those related to this compound, demonstrated promising antibacterial effects against multiple strains of bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 5-oxo-2-phenyl...E. coli32 µg/mL
Methyl 5-oxo...S. aureus16 µg/mL
M21 (related compound)P. aeruginosa8 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer properties. In a recent study involving various synthesized pyrazolo derivatives, one derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The compound's mechanism appears to involve inhibition of specific kinases associated with cancer proliferation.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)
Compound 6nA549 (Lung)11.70
Compound 6sRFX 393 (Renal)19.92

The biological effects of this compound are attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors that are crucial in cellular processes related to growth and survival. For example, its role as an inhibitor of cyclin-dependent kinases (CDKs) has been highlighted in studies focusing on cancer therapy .

Case Studies

  • Antimicrobial Evaluation : In one study, various pyrazole derivatives were assessed for their antimicrobial efficacy against clinical isolates. Methyl 5-oxo derivatives showed a notable reduction in bacterial growth compared to control groups.
  • Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of Methyl 5-oxo derivatives on renal carcinoma cells (RFX 393). The results indicated significant cell cycle arrest at the G0–G1 phase, suggesting potential use in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of phenylhydrazine derivatives with β-keto esters. A typical route involves reacting phenylhydrazine with methyl acetylenedicarboxylate under reflux in ethanol, forming the pyrazole core . For greener synthesis, Bi₂O₃/ZrO₂ catalysts under solvent-free conditions achieve yields up to 85%, as demonstrated in comparative catalyst efficiency studies (e.g., Bi₂O₃/ZrO₂ vs. conventional acid catalysts) . Key parameters include temperature control (60–80°C) and stoichiometric ratios of reactants (1:1.2 hydrazine:ester).

Q. Which spectroscopic and crystallographic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O stretch ~1704 cm⁻¹) and N-H bonds (~3436 cm⁻¹) .
  • NMR : ¹H NMR shows phenyl protons (δ 7.2–7.5 ppm) and ester methyl groups (δ 3.8 ppm); ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 245.2 for C₁₂H₁₂N₂O₃) .
  • X-ray crystallography : SHELXT software resolves crystal packing, with CIF files providing bond lengths (e.g., C=O: 1.22 Å) and torsion angles .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal lattice inform supramolecular assembly design?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs like R₂²(8) rings, which dominate in this compound due to N-H···O=C interactions (2.89 Å, 158°). These interactions form infinite chains, influencing solubility and stability . Co-crystal design can leverage these motifs by introducing complementary hydrogen bond donors/acceptors (e.g., carboxylic acids) to modulate physicochemical properties .

Q. What computational strategies predict the reactivity and tautomeric equilibria of this compound?

  • Methodological Answer :

  • DFT Calculations : At the B3LYP/6-31G* level, tautomeric equilibria (keto vs. enol) are modeled, showing the keto form is energetically favored (ΔG = 2.3 kcal/mol). Solvent effects (e.g., ethanol) are simulated using the Polarizable Continuum Model (PCM), revealing a 10% enol population in solution .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.1 eV) predict electrophilic reactivity at the carbonyl group, validated by nucleophilic addition experiments .

Q. How do substituent variations on the pyrazole ring influence electronic properties and bioactivity?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂ at C4) reduce HOMO-LUMO gaps by 0.5 eV, enhancing electrophilicity. Substituent Hammett constants (σ) correlate with reaction rates in SNAr mechanisms .
  • Biological Activity : Chloro-substituted derivatives show 2-fold higher antimicrobial activity (MIC = 12.5 µg/mL) compared to the parent compound, attributed to increased lipophilicity (logP increases from 1.8 to 2.3) .

Key Notes

  • Avoid commercial sources: Catalogs (e.g., ) are cited only for physicochemical data, not suppliers.
  • Methodological rigor: Answers integrate synthetic protocols, analytical techniques, and computational modeling from peer-reviewed studies.
  • Contradictions: No direct contradictions found; synthesis methods in and are complementary.

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